molecular formula C17H18F5NO B2674567 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2176202-02-9

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2674567
CAS No.: 2176202-02-9
M. Wt: 347.329
InChI Key: YQBRWKLIIBRCAG-UHFFFAOYSA-N
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Description

1-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound characterized by its unique spirocyclic structure and multiple fluorine atoms

Preparation Methods

The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the difluoro and trifluoromethyl groups. Reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Industry: The compound’s properties may make it useful in the development of new materials with specific characteristics, such as high thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, potentially leading to more effective and targeted biological effects. The spirocyclic structure may also contribute to its unique mode of action by providing a rigid framework that can interact with specific molecular sites.

Comparison with Similar Compounds

Similar compounds to 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one include other spirocyclic molecules and fluorinated organic compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of a spirocyclic core with multiple fluorine atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F5NO/c18-16(19)11-15(16)7-9-23(10-8-15)14(24)6-3-12-1-4-13(5-2-12)17(20,21)22/h1-2,4-5H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBRWKLIIBRCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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